molecular formula C24H16ClF2N3O B2830009 3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185045-66-2

3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Katalognummer B2830009
CAS-Nummer: 1185045-66-2
Molekulargewicht: 435.86
InChI-Schlüssel: MJPRSSNCZSHSJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as CFI-400945, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Hepatitis B Virus Inhibition

One notable application of a closely related derivative, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, is its inhibitory activity against the Hepatitis B virus (HBV). A study by Ivashchenko et al. (2019) focused on the synthesis and biological evaluation of this compound. The molecular docking studies and in vitro tests demonstrated nanomolar inhibitory activity against HBV, highlighting its potential as a new inhibitor for hepatitis B treatment (Ivashchenko et al., 2019).

Adenosine Receptor Affinity

Research into new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which include structural motifs similar to the subject compound, has shown significant affinity and selectivity towards the A1 adenosine receptor. This suggests a potential for therapeutic applications in treating conditions related to adenosine receptor activity (Betti et al., 1999).

Antitumor Activities

A related study by Raić-Malić et al. (2000) explored the antitumor activities of novel pyrimidine derivatives. This research synthesized new compounds and evaluated their efficacy against several cancer cell lines. One compound, in particular, showed significant antitumor activity, indicating the potential of these derivatives in cancer therapy (Raić-Malić et al., 2000).

Non-fullerene Acceptors in Organic Solar Cells

The use of benzyl and fluorinated benzyl side chains, similar to those in the queried compound, has been reported in the synthesis and characterization of N-annulated perylene diimide dimers. These compounds, including benzyl and 4-fluorobenzyl substituted acceptors, have been utilized in polymer-based organic solar cells, achieving power conversion efficiencies upwards of 5.8%. This research indicates the potential of such derivatives in the development of efficient organic solar cell components (Nazari et al., 2018).

Anti-Lung Cancer Activity

Another study by Hammam et al. (2005) focused on the synthesis and evaluation of fluoro substituted benzo[b]pyran derivatives for their anti-lung cancer activity. These compounds showed promising anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, underscoring the therapeutic potential of fluorine-substituted compounds in cancer treatment (Hammam et al., 2005).

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-20-4-2-1-3-16(20)13-29-14-28-22-19-11-18(27)9-10-21(19)30(23(22)24(29)31)12-15-5-7-17(26)8-6-15/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPRSSNCZSHSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.